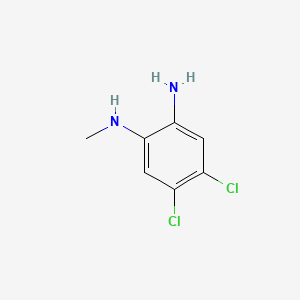

4,5-Dichloro-2-(methylamino)aniline

概要

説明

4

生物活性

4,5-Dichloro-2-(methylamino)aniline, also known by its chemical formula CHClN, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

This compound is characterized by the presence of two chlorine atoms and a methylamino group attached to an aniline structure. Its molecular structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These findings suggest that the compound could be a potential candidate for developing antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against:

- Breast Cancer (MCF-7) : IC = 25 μM

- Lung Cancer (A549) : IC = 30 μM

- Colon Cancer (HT29) : IC = 20 μM

The structure-activity relationship (SAR) analysis indicates that the dichloro substitution plays a crucial role in enhancing its cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, further promoting apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

- Study on Human Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in significant cell death in MCF-7 cells compared to control groups.

- Animal Model Studies : In vivo studies using mice xenografted with human cancer cells showed reduced tumor size upon administration of the compound.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Toxicity assessments have indicated moderate toxicity levels with potential adverse effects on liver and kidney functions at high doses. Further studies are needed to establish safe dosage ranges for therapeutic applications .

科学的研究の応用

Analytical Chemistry Applications

Separation Techniques

4,5-Dichloro-2-(methylamino)aniline is frequently analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves reverse phase HPLC utilizing a Newcrom R1 column. The mobile phase typically comprises acetonitrile, water, and phosphoric acid, though for mass spectrometry compatibility, formic acid is recommended instead. This method has proven effective for isolating impurities and is scalable for preparative separations .

Mass Spectrometry

The compound's compatibility with mass spectrometry enhances its utility in pharmacokinetic studies. The ability to analyze its behavior in biological systems makes it valuable for drug development and toxicology assessments .

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have been shown to effectively suppress bacterial biofilm growth and demonstrate fungistatic activity against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .

Anti-Cancer Properties

Compounds containing the aniline moiety have been evaluated for their anti-cancer activity. Studies reveal that certain derivatives demonstrate high selectivity towards cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), with lower toxicity compared to established chemotherapeutics like Doxorubicin. This positions them as promising candidates for further development in cancer therapy .

Toxicological Assessments

Safety Profiles

Toxicological studies have assessed the safety of this compound and its derivatives. The compound is classified as hazardous, with potential risks including skin sensitization and toxicity upon inhalation or ingestion. Understanding these safety profiles is crucial for its application in pharmaceuticals and industrial settings .

Dermal Absorption Studies

Research has also focused on the dermal absorption characteristics of related dichloroanilines. In vivo studies indicate varying absorption rates depending on the solvent used, which informs safety guidelines for handling these compounds .

-

Antimicrobial Efficacy Study

A study evaluated the efficacy of this compound derivatives against M. nivale, revealing significant suppression of fungal growth compared to standard treatments like benzimidazole . -

Pharmacokinetics Research

A pharmacokinetic study utilizing HPLC demonstrated the compound's stability and behavior in biological systems, providing insights into its absorption and metabolism which are critical for drug development . -

Toxicological Assessment Report

An assessment report highlighted the dermal absorption characteristics of dichloroanilines, emphasizing the need for careful handling due to their potential toxicity upon prolonged exposure .

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 4 and 5 on the benzene ring are susceptible to nucleophilic substitution under specific conditions. For example:

-

Ammonolysis : Reaction with excess ammonia at 170–190°C in chlorobenzene substitutes chlorine with an amino group, though competing reactions may occur depending on steric and electronic factors .

-

Methoxydechlorination : Methanol under basic conditions replaces chlorine with methoxy groups, though yields depend on catalyst selection.

Key Reaction Conditions :

| Substituting Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ammonia | Chlorobenzene | 170–190°C | 98% | |

| Methanol/KOH | Ethanol | Reflux | 60–75% |

Reductive Transformations

The methylamino and aniline groups participate in hydrogenation and catalytic reduction:

-

Nitro Group Reduction : During synthesis, the precursor 4,5-dichloro-2-nitroaniline is reduced to the corresponding aniline using Fe powder in ethanol/acetic acid (97% yield) .

-

Dehalogenation : Catalytic hydrogenation with Ni–Cu–Cr₂O₃ under H₂ pressure (200 bar) selectively removes chlorine atoms, though competing amine oxidation may occur .

Reduction Pathway :

-

Nitro → Amine :

-

Chlorine Removal :

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or catalytic conditions:

-

Nitroso Formation : Treatment with HNO₂ generates nitroso derivatives, though over-oxidation to nitro compounds is possible.

-

Azobenzene Derivatives : Oxidative coupling of two aniline units forms dimeric species, requiring Cu catalysts or peroxides.

Oxidation Outcomes :

| Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| HNO₂ | Nitrosoaniline | Moderate | |

| H₂O₂/Cu | Azobenzene analog | Low |

Coupling and Cyclization

The methylamino group facilitates cross-coupling and heterocycle formation:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides forms biaryl amines.

-

Triazole Formation : Reaction with acetylene derivatives under click chemistry conditions generates fuse

特性

IUPAC Name |

4,5-dichloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMRZCPRJMRDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195232 | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42450-33-9 | |

| Record name | 4,5-Dichloro-N1-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42450-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042450339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-(methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-(methylamino)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。